molecular formula C10H14N2O2 B8341109 Ethyl pyrrolidino-methylenecyanoacetate

Ethyl pyrrolidino-methylenecyanoacetate

Cat. No.: B8341109
M. Wt: 194.23 g/mol
InChI Key: QLAYEEDSEHPARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Aminomethylene Compounds Research

Aminomethylene compounds, also known as enamines, are well-established reactive intermediates in organic synthesis. The nitrogen atom's lone pair of electrons delocalizes into the double bond, making the β-carbon nucleophilic. However, in the case of ethyl pyrrolidino-methylenecyanoacetate, the presence of the cyano and ester groups on the β-carbon alters its reactivity profile, making it a versatile precursor for various chemical transformations. Research in this area focuses on exploiting this unique electronic arrangement for the synthesis of diverse heterocyclic systems and other valuable organic molecules.

Historical Perspective on Pyrrolidine-Derived Synthons

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.net Historically, simple pyrrolidine derivatives have been employed as catalysts and chiral auxiliaries. The development of more functionalized pyrrolidine-derived synthons, such as this compound, represents a significant advancement. These synthons come with pre-installed functional groups, allowing for more efficient and convergent synthetic strategies. The use of such building blocks has streamlined the synthesis of complex molecules containing the pyrrolidine motif.

Significance in Advanced Synthetic Methodologies

The significance of this compound in advanced synthetic methodologies lies in its ability to participate in a variety of chemical reactions. It can act as a Michael acceptor, a dienophile in Diels-Alder reactions, and a precursor to various heterocyclic compounds. Its utility is further enhanced by the fact that the pyrrolidine moiety can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis. The compound serves as a linchpin in multicomponent reactions, allowing for the rapid assembly of molecular complexity from simple starting materials.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-cyano-3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(7-11)8-12-5-3-4-6-12/h8H,2-6H2,1H3

InChI Key

QLAYEEDSEHPARC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN1CCCC1)C#N

Origin of Product

United States

Synthesis and Characterization

The synthesis of ethyl pyrrolidino-methylenecyanoacetate is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base.

A plausible and commonly employed synthetic route involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with ethyl cyanoacetate (B8463686). nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), in the presence of a catalytic amount of a base like triethylamine or piperidine (B6355638). researchgate.netresearchgate.net

The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion. researchgate.net The product, (E)-ethyl 2-cyano-3-(2-(pyrrolidin-1-yl)phenyl)acrylate, can then be isolated and purified using standard techniques such as filtration and recrystallization. researchgate.net

Table 1: Representative Synthesis of an this compound Analogue

Reactant 1Reactant 2CatalystSolventReaction ConditionsYieldReference
5-nitro-2-(pyrrolidin-1-yl)benzaldehydeEthyl cyanoacetateTriethylamineEthanolReflux, 2h77% researchgate.net
Pyrrole-2-aldehydeEthyl cyanoacetatePiperidineEthanolRoom Temperature, 8hQuantitative researchgate.net

The structure of this compound and its analogues can be unequivocally confirmed using a variety of spectroscopic techniques.

Table 2: Spectroscopic Data for a Representative this compound Analogue

TechniqueKey Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, pyrrolidine (B122466) protons, and the vinylic proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the double bond, aromatic carbons, and the carbons of the pyrrolidine ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, the C≡N stretch of the nitrile, and the C=C stretch of the alkene.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Chemical Reactivity and Transformations

The reactivity of ethyl pyrrolidino-methylenecyanoacetate is dictated by the interplay of its functional groups. The electron-withdrawing cyano and ester groups render the double bond susceptible to nucleophilic attack, while the pyrrolidine (B122466) ring can participate in or direct various transformations.

One of the key reactions of this class of compounds is their use in the synthesis of heterocyclic systems. For instance, the intramolecular cyclization of ortho-amino-substituted phenyl derivatives can lead to the formation of quinoline (B57606) scaffolds. This transformation is often facilitated by the "tert-amino effect," where the pyrrolidine nitrogen acts as an internal base to promote the cyclization.

Furthermore, these compounds can undergo cycloaddition reactions. The electron-deficient double bond can react with dienes in Diels-Alder reactions to furnish complex polycyclic structures. The pyrrolidine moiety can also be a site of further functionalization, allowing for the introduction of additional molecular diversity.

Applications in Organic Synthesis As a Building Block

Role in Heterocyclic Compound Synthesis

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. Ethyl pyrrolidino-methylenecyanoacetate serves as a versatile starting material for the synthesis of several classes of nitrogen-containing heterocycles.

The pyrrole (B145914) ring is a fundamental structural motif in numerous natural products and pharmaceuticals. While direct synthesis of pyrroles using this compound is not extensively documented, its enamine functionality is a key feature in established pyrrole syntheses. For instance, the Hantzsch pyrrole synthesis involves the reaction of a β-enaminone with an α-haloketone. By analogy, this compound could potentially react with α-halocarbonyl compounds to generate highly substituted pyrrole derivatives.

The synthesis of functionalized pyrrolidines can be achieved through Michael addition reactions. The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. Reaction with various nucleophiles can lead to the formation of substituted pyrrolidines, which are important scaffolds in medicinal chemistry. For example, an aza-Michael induced ring closure (aza-MIRC) tandem reaction of a suitable nitrogen-containing reactant with a Michael acceptor like this compound can provide access to functionalized pyrrolidines. nih.gov

Reaction TypeReactantsProduct ClassPotential Application
Hantzsch-type SynthesisThis compound, α-HaloketoneSubstituted PyrrolesSynthesis of bioactive pyrrole derivatives
Michael AdditionThis compound, NucleophileFunctionalized PyrrolidinesAccess to diverse pyrrolidine (B122466) scaffolds

Pyridines are another class of heterocycles with widespread applications. The Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with an ethynylketone, provides a viable route to substituted pyridines. organic-chemistry.org this compound, as a pre-formed enamine, is a suitable starting material for this reaction. The subsequent cyclodehydration of the aminodiene intermediate would yield a 2,3,6-trisubstituted pyridine.

Furthermore, reactions of enamines with 1,3-dicarbonyl compounds are a well-established method for pyridine synthesis. acs.orgbaranlab.org This approach could be adapted using this compound to produce highly functionalized pyridine derivatives.

Synthesis MethodReactantsProduct ClassKey Features
Bohlmann-Rahtz SynthesisThis compound, Ethynylketone2,3,6-Trisubstituted PyridinesTwo-step process involving condensation and cyclodehydration. organic-chemistry.org
Reaction with 1,3-DicarbonylsThis compound, 1,3-Dicarbonyl compoundPolysubstituted PyridinesVersatile method for accessing a range of pyridine derivatives. acs.orgbaranlab.org

This compound and its analogs have demonstrated their utility as intermediates in the synthesis of fused heterocyclic systems. A notable example is the use of a structurally similar compound, (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, as a precursor for the synthesis of tricyclic quinoline (B57606) derivatives. This transformation highlights the potential of the acrylate (B77674) backbone to undergo further cyclization reactions to build complex, fused ring systems. The reaction of o-aminonitrile or o-aminoester compounds with reagents like ethyl iso(thio)cyanatoacetate can lead to fused pyrimidines, suggesting that the reactivity of the cyanoacetate (B8463686) moiety can be harnessed for the construction of such systems. nih.gov

Precursor for Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic rings, this compound holds promise as a starting material for the construction of more intricate molecular structures, including the core of natural products and various bioactive scaffolds.

The synthesis of natural products often relies on the use of versatile building blocks that can be elaborated into complex polycyclic systems. The enamine moiety within this compound is a key functional group in the synthesis of various alkaloids. For instance, the strategic application of enamine chemistry has been pivotal in the total synthesis of alkaloids such as (±)-epilupinine and (±)-tashiromine. nih.gov The reactivity of this compound can be harnessed in cascade reactions to rapidly assemble the core structures of such natural products.

The development of novel bioactive scaffolds is a central theme in drug discovery. The piperidine (B6355638) ring, for example, is a prevalent feature in many pharmaceutical agents. ajchem-a.comnih.gov The synthesis of highly substituted piperidine analogs can be achieved through various synthetic strategies where a Michael acceptor, such as this compound, could play a crucial role. The introduction of a cyanoacrylate moiety has been shown to be beneficial for the biological activity of resulting compounds, including herbicidal and antitumor properties. nih.gov This suggests that incorporating the this compound fragment into molecular designs could be a valuable strategy for generating new bioactive compounds. For instance, the synthesis of piperidine-based bioactive films for drug delivery applications has been reported, starting from precursors that could be derived from reactions involving cyanoacetate derivatives. researchgate.net

Scaffold TypeSynthetic StrategyPotential Bioactivity
Alkaloid CoresCascade reactions involving the enamine moietyVarious pharmacological activities
Piperidine DerivativesMichael addition and subsequent cyclizationAntimicrobial, anti-inflammatory, anticancer
Fused HeterocyclesIntramolecular cyclization of functionalized intermediatesDiverse biological activities

Assembly of Dendrimers and Polymeric Structures

A thorough review of scientific literature did not yield any specific examples or research detailing the use of this compound as a building block for the assembly of dendrimers or other polymeric structures. Standard dendrimer synthesis, such as that for poly(amidoamine) (PAMAM) dendrimers, typically involves monomers like ethylenediamine (B42938) and methyl acrylate. mdpi.comarchivepp.com The unique reactivity of this compound has not been reported in the context of creating the branched, repeating units characteristic of dendrimers. nih.govnih.gov

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.gov While MCRs are a cornerstone of modern organic synthesis for creating diverse chemical libraries, the specific role of this compound in these reactions is not documented in available research.

Participation in Ugi, Passerini, and Hantzsch Reactions

There is no scientific literature that describes the participation of this compound in the well-known Ugi, Passerini, or Hantzsch multicomponent reactions.

The Ugi reaction is a four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgmdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. organic-chemistry.orgnih.gov

The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Extensive searches did not reveal any studies where this compound was used as a component in any of these named reactions.

Design of Novel MCRs Utilizing the Compound

The design of novel multicomponent reactions is an active area of chemical research, aiming to create new molecular scaffolds with high efficiency. nih.govchemrxiv.orgnih.gov However, there are no published reports on the design or implementation of new MCRs that specifically utilize this compound as a key reactant.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of ethyl pyrrolidino-methylenecyanoacetate, providing detailed information about the connectivity of atoms, their chemical environment, and the molecule's dynamic behavior in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. It would also confirm the connectivity within the pyrrolidine (B122466) ring, showing correlations between the protons on adjacent carbons (e.g., H-2' with H-3' and H-5' with H-4').

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. For example, the signal for the olefinic proton can be directly linked to its corresponding carbon atom in the C=C double bond.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (like the cyano carbon and the ester carbonyl carbon) and for piecing together the entire molecular framework. For instance, a correlation between the olefinic proton and the cyano carbon, as well as the ester carbonyl carbon, would confirm the connectivity around the double bond.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Olefinic CH~7.5 - 8.0~150 - 155C=O, CN, C(CN)
C(CN)-~90 - 95Olefinic CH
CN-~118 - 120Olefinic CH
C=O-~165 - 170O-CH₂, Olefinic CH
O-CH₂~4.1 - 4.3~60 - 62C=O, CH₃
O-CH₂-CH₃~1.2 - 1.4~14 - 15O-CH₂
N-CH₂ (Pyrrolidine)~3.3 - 3.6~48 - 52Olefinic CH
N-CH₂-CH₂ (Pyrrolidine)~1.8 - 2.0~24 - 26N-CH₂

This compound possesses rotational barriers around the C=C double bond and the C-N single bond due to the delocalization of the nitrogen lone pair into the electron-deficient π-system. This restricted rotation can lead to the observation of distinct conformers at low temperatures, a phenomenon well-suited for study by dynamic NMR (DNMR). rsc.org

By recording NMR spectra at various temperatures, the coalescence of signals can be observed as the rate of rotation increases. For example, the two methylene groups of the pyrrolidine ring adjacent to the nitrogen may be inequivalent at low temperatures due to slow rotation around the C-N bond, giving rise to separate signals. As the temperature is raised, the rotation becomes faster on the NMR timescale, and these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. Analysis of the lineshape at different temperatures allows for the calculation of the activation energy (ΔG‡) for this rotational barrier. researchgate.net

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.org The synthesis of this compound, often achieved through a Knoevenagel condensation, can be followed by periodically acquiring NMR spectra of the reaction mixture. This allows for the quantification of starting materials, products, and any observable intermediates.

By integrating the characteristic signals of the reactants (e.g., pyrrolidine and ethyl cyanoacetate) and the product (e.g., the olefinic proton of this compound), the reaction kinetics can be determined. rsc.org Furthermore, under certain conditions, it may be possible to detect transient intermediates, such as the initial adduct before the elimination of water. This provides valuable mechanistic insights into the reaction pathway. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₄N₂O₂).

For example, the calculated exact mass of the protonated molecule [M+H]⁺ is compared to the experimentally measured value. A close match between these values provides strong evidence for the assigned chemical formula.

FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺
C₁₀H₁₅N₂O₂195.1128195.1125 (example)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, in this case, the molecular ion of this compound. The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. researchgate.netsigmaaldrich.com

The fragmentation of enaminonitriles like this compound can proceed through several characteristic pathways. nist.gov Common fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group.

Loss of ethanol (B145695) (-C₂H₅OH): A common rearrangement and elimination from ethyl esters.

Cleavage of the pyrrolidine ring: Resulting in characteristic pyrrolidinium (B1226570) ions or loss of neutral fragments from the ring.

Loss of the entire ethyl ester group: Cleavage of the C-C bond adjacent to the double bond.

Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. nist.govnist.gov

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
195.1150.1C₂H₅O (Ethoxy radical)
195.1149.1C₂H₅OH (Ethanol)
195.1122.1C₃H₅NO (From ester cleavage)
195.170.1C₇H₇N₂O₂ (Pyrrolidinium cation)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the detailed molecular-level analysis of this compound. These methods provide a unique vibrational fingerprint of the molecule, enabling the identification of key functional groups and the real-time monitoring of its formation.

Vibrational Analysis for Functional Group Identification

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. Analysis of its IR and Raman spectra allows for the confirmation of its molecular structure. The prominent vibrational bands are associated with the cyano (C≡N), carbonyl (C=O) of the ester, the carbon-carbon double bond (C=C) of the enamine system, and the various C-H and C-N bonds.

The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹. The conjugated nature of this group in the molecule may shift the frequency slightly. The carbonyl group (C=O) of the ethyl ester will produce a very strong and characteristic absorption band, typically found between 1700-1750 cm⁻¹. The exact position is influenced by the electronic effects of the adjacent enamine system. The C=C double bond, being part of the electron-rich enamine-cyanoacrylate system, will show a stretching vibration in the 1600-1650 cm⁻¹ region. The pyrrolidine ring and ethyl group will contribute to a complex set of C-H stretching vibrations around 2850-3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of the expected major vibrational frequencies for this compound is presented below, based on characteristic group frequencies.

Functional GroupBondVibrational ModeExpected Wavenumber (cm⁻¹)
CyanoC≡NStretch2210 - 2240
Carbonyl (Ester)C=OStretch1700 - 1730
Alkene (Enamine)C=CStretch1610 - 1640
Ester C-OC-OStretch1200 - 1300
Pyrrolidine C-NC-NStretch1100 - 1250
Alkyl C-HC-HStretch2850 - 2980

This vibrational data provides a robust method for the structural confirmation of the compound.

In-situ IR/Raman for Reaction Monitoring

The synthesis of this compound, often achieved through a Knoevenagel condensation between ethyl cyanoacetate (B8463686) and a pyrrolidine-derived reactant, can be effectively monitored in real-time using in-situ IR or Raman spectroscopy. researchgate.netresearchgate.net These Process Analytical Technologies (PAT) allow for the continuous tracking of reactant consumption and product formation without the need for offline sampling and analysis. researchgate.netnih.gov

By immersing a probe directly into the reaction vessel, spectra can be acquired at regular intervals. For instance, using in-situ IR, the disappearance of the characteristic carbonyl band of a reactant aldehyde and the appearance of the product's unique vibrational signatures (e.g., the conjugated C=O and C=C bands) can be trended over time. nih.gov This provides valuable kinetic data, helps identify the reaction endpoint, and can reveal the presence of any transient intermediates. nih.gov

Raman spectroscopy is also highly suitable for in-situ monitoring, particularly in aqueous or polar solvent systems where IR may be less effective. iucr.org The progress of the condensation can be followed by monitoring the intensity of characteristic Raman bands for the reactants and the product. nih.gov For example, the formation of the C=C bond in the product would result in a new, often strong, Raman signal that can be quantitatively correlated with the product concentration. nih.gov This real-time data is crucial for process understanding, optimization, and control in both laboratory and manufacturing settings. researchgate.netiucr.org

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected solid-state conformation. For example, the crystal structures of derivatives such as (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate and (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate have been determined. iucr.orgnih.gov

These studies reveal that the cyanoacrylate moiety tends to be planar. nih.gov In the case of the phenyl-substituted derivative, the molecule adopts an E conformation with respect to the main C=C double bond. iucr.org The five-membered pyrrolidine ring typically adopts a non-planar conformation, such as a half-chair or envelope form. iucr.org Intermolecular interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, often play a crucial role in stabilizing the crystal packing, frequently leading to the formation of inversion dimers. iucr.orgnih.gov

Based on these related structures, a single crystal X-ray diffraction study of this compound would be expected to provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. A summary of crystallographic data for a related compound is presented to illustrate the type of information obtained.

Table of Crystallographic Data for (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate iucr.org

ParameterValue
Chemical FormulaC₁₆H₁₇N₃O₄
Molecular Weight315.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.4137 (3)
b (Å)9.9517 (4)
c (Å)10.3731 (5)
α (°)73.065 (1)
β (°)71.388 (2)
γ (°)72.523 (4)
Volume (ų)766.56 (6)
Z2

Co-crystallization Studies with Reaction Partners

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. This methodology could be applied to this compound and its reaction partners to gain insights into intermolecular interactions that may be relevant to its synthesis or reactivity.

For instance, attempting to co-crystallize this compound with a hydrogen bond donor or acceptor could reveal the preferred sites of non-covalent interaction on the molecule. This information is valuable for understanding potential reaction mechanisms, designing new materials, or studying supramolecular chemistry. The formation of co-crystals can be screened using various techniques and confirmed by methods such as X-ray diffraction and thermal analysis. While specific co-crystallization studies involving this exact compound are not documented in the literature, the presence of hydrogen bond acceptors (the carbonyl oxygen and nitrile nitrogen) suggests it would be a viable candidate for such investigations.

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For a molecule like Ethyl pyrrolidino-methylenecyanoacetate, which possesses a push-pull electronic structure with the electron-donating pyrrolidine (B122466) group and the electron-withdrawing cyano and ester groups, these theoretical predictions are particularly valuable for understanding its electronic and vibrational characteristics. The primary methods for these predictions are Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT.

Methodology: The process begins with the geometry optimization of the this compound molecule. This is a critical step, as the calculated NMR chemical shifts are highly sensitive to the molecular geometry. A common and effective level of theory for this optimization is DFT using a hybrid functional, such as B3LYP, with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311+G(2d,p) to better account for polarization and diffuse functions. Solvation effects are also crucial and are often incorporated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent environment (e.g., chloroform (B151607) or dimethyl sulfoxide).

Following optimization, the magnetic shielding tensors for each nucleus are calculated at the same or a higher level of theory. These shielding tensors are then converted to chemical shifts (δ) by referencing them against the computed shielding tensor of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the exact same level of theory.

δ_sample = σ_TMS - σ_sample

Expected Research Findings: While specific data for this compound is unavailable, studies on similar donor-acceptor substituted ethylenes would predict the following:

The protons and carbons of the pyrrolidine ring, being part of the electron-donating group, would have their chemical shifts influenced by the delocalization of the nitrogen lone pair into the π-system.

The vinylic proton would likely show a chemical shift in the downfield region due to the influence of the electron-withdrawing groups and the push-pull nature of the system.

The carbons of the cyano and carbonyl groups would be significantly deshielded, resulting in large downfield chemical shifts, characteristic of sp² and sp hybridized carbons in electron-poor environments.

A hypothetical data table for predicted vs. experimental chemical shifts would be structured as follows to validate the computational model.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
H1Data not availableData not available
H2Data not availableData not available

Simulation of IR and UV-Vis Spectra

Simulation of IR Spectra: The simulation of the IR spectrum is also achieved through DFT calculations. After the geometry of this compound is optimized to a stationary point on the potential energy surface, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities.

Methodology: The same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)) is typically used for the frequency calculations. The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities. It is a standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP functionals) to correct for the approximations inherent in the harmonic oscillator model and the limitations of the basis set.

Expected Research Findings: For this compound, the simulated IR spectrum would be expected to show characteristic peaks for its functional groups:

A strong absorption band corresponding to the C≡N (cyano) stretching vibration, typically in the range of 2200-2260 cm⁻¹.

A very strong absorption for the C=O (ester carbonyl) stretching vibration, usually around 1700-1730 cm⁻¹.

Stretching and bending vibrations associated with the C=C double bond, influenced by conjugation with the donor and acceptor groups.

C-H stretching and bending modes for the pyrrolidine and ethyl groups.

C-N and C-O stretching vibrations.

A hypothetical data table comparing calculated and experimental vibrational frequencies would look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N stretchData not availableData not availableData not available
C=O stretchData not availableData not availableData not available
C=C stretchData not availableData not availableData not available

Simulation of UV-Vis Spectra: The prediction of the UV-Vis absorption spectrum is performed using Time-Dependent DFT (TD-DFT), which is an extension of DFT used to study excited states.

Methodology: The calculation is performed on the previously optimized ground-state geometry. The TD-DFT calculation provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. The choice of functional is critical for push-pull systems, and long-range corrected functionals like CAM-B3LYP or ωB97X-D are often preferred as they can better describe charge-transfer excitations. Solvation models (like PCM) are essential for accurate predictions of spectra in solution.

Expected Research Findings: Given the push-pull nature of this compound, it is expected to have a strong absorption band in the UV-Vis region. This band would correspond to an electronic transition with significant intramolecular charge-transfer (ICT) character, from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating pyrrolidine moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting cyanoacetate (B8463686) part of the molecule. The λ_max would be sensitive to solvent polarity, likely showing a red shift (bathochromic shift) in more polar solvents due to the stabilization of the more polar excited state.

A hypothetical data table for the predicted UV-Vis absorption would be presented as follows:

Transitionλ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁Data not availableData not availableHOMO → LUMO
S₀ → S₂Data not availableData not availableData not available

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Applications

The reactivity of the ethyl pyrrolidino-methylenecyanoacetate scaffold lends itself to a variety of synthetic transformations. The activated double bond and the cyanoacetate (B8463686) functionality are prime targets for nucleophilic addition and cycloaddition reactions. Future research is likely to focus on utilizing this compound as a building block for the synthesis of complex heterocyclic systems. For instance, the reaction of similar activated alkenes with various reagents can lead to the formation of substituted quinolines, pyridines, and other nitrogen-containing heterocycles of potential pharmaceutical interest. The synthesis of novel quinoline (B57606) derivatives, for example, has been achieved through multi-component reactions involving ethyl cyanoacetate as a key reactant. iau.ir The pyrrolidine (B122466) ring also offers sites for further functionalization, allowing for the generation of diverse molecular libraries for biological screening.

One promising direction is the use of this compound derivatives as intermediates in the synthesis of polycyclic compounds. Research has shown that related structures can be elaborated into tricyclic quinoline derivatives. nih.gov This suggests that this compound could serve as a precursor to novel fused-ring systems with unique electronic and steric properties.

Development of Catalytic Systems for Transformations

The development of efficient catalytic systems to mediate reactions involving this compound is a crucial area for future research. Given the compound's structure, catalytic strategies could focus on several key transformations:

Asymmetric Hydrogenation: The stereoselective reduction of the carbon-carbon double bond would generate chiral pyrrolidine derivatives, which are valuable synthons in medicinal chemistry. This could be achieved using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) with appropriate chiral ligands.

Catalytic Cycloadditions: Lewis acid or organocatalyzed [3+2] or [4+2] cycloaddition reactions could provide rapid access to complex carbocyclic and heterocyclic frameworks.

C-H Activation: Direct functionalization of the C-H bonds of the pyrrolidine or other parts of the molecule through transition metal catalysis would offer a more atom-economical approach to derivatization compared to traditional methods.

Recent advancements in catalysis, such as the use of nano-Fe3O4@EA as a magnetic catalyst for the synthesis of ethyl cyanoacetate derivatives, highlight the potential for developing novel, efficient, and recyclable catalytic systems for reactions involving this class of compounds. oiccpress.com

Integration into Automated Synthesis Platforms

The increasing prevalence of high-throughput screening in drug discovery and materials science necessitates the rapid synthesis of large numbers of compounds. Integrating the synthesis and derivatization of this compound into automated platforms is a logical next step. The straightforward nature of many of the potential reactions involving this compound, such as Knoevenagel condensations and Michael additions, makes them amenable to automation.

Automated synthesis platforms, often incorporating robotic liquid handlers and flow chemistry setups, could be programmed to perform a series of reactions in parallel, varying starting materials to quickly generate a library of derivatives. This would significantly accelerate the exploration of the chemical space around the this compound core and facilitate the identification of molecules with desired properties.

Advanced Materials Science Applications

The electronic properties of this compound, arising from the conjugation of the pyrrolidine nitrogen lone pair with the electron-withdrawing cyano and ester groups, suggest potential applications in materials science. Specifically, derivatives of this compound could be investigated as components of:

Organic Dyes: The chromophoric nature of the molecule could be tuned by introducing various substituents, leading to the development of new dyes for applications such as dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Non-linear Optical (NLO) Materials: The push-pull electronic structure of the molecule is a key feature of many organic NLO materials. By extending the conjugation and incorporating strong donor and acceptor groups, it may be possible to design derivatives with significant NLO properties.

Polymer Science: The vinyl group in this compound could be utilized as a monomer for polymerization or copolymerization reactions. For instance, it has been shown that related ethyl phenylcyanoacrylates can be copolymerized with styrene (B11656) to create novel polymers with potentially interesting thermal and optical properties. chemrxiv.org

Supramolecular Chemistry and Non-Covalent Interactions

The study of non-covalent interactions is fundamental to understanding the solid-state properties of molecular materials. The crystal structure of the closely related compound, (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, provides valuable insights into the types of intermolecular forces that can be expected to govern the self-assembly of this compound in the solid state. nih.gov

In the crystal lattice of (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, intermolecular C-H···O and C-H···N hydrogen bonds play a significant role in the crystal packing. nih.gov These interactions link centrosymmetrically related molecules to form pseudo-dimers, which are then further connected into larger assemblies. The presence of the pyrrolidine ring, the cyano group, and the ester functionality in this compound provides multiple sites for hydrogen bond donation and acceptance, suggesting that it too will form intricate hydrogen-bonded networks.

Table 1: Hydrogen Bond Geometry in (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C1-H1A···O20.982.583.442(3)147
C4-H4B···N30.982.603.491(3)152

This data is for a closely related derivative and is presented as a model for the potential interactions in this compound.

The crystal structure of (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate also reveals the presence of weak, slipped π-π stacking interactions between symmetry-related phenyl rings. nih.gov The centroid-to-centroid distance between these interacting rings is 3.785(1) Å. nih.gov While this compound itself lacks an aromatic ring, the delocalized π-system of the methylenecyanoacetate moiety could potentially engage in similar, albeit weaker, stacking interactions. The introduction of aromatic substituents to the pyrrolidine ring or other positions would be a key strategy for engineering more significant π-π stacking interactions and thereby controlling the solid-state architecture and properties of its derivatives.

Table 2: π-π Stacking Parameters in (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate nih.gov

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)Slippage (Å)
Phenyl - Phenyl3.785(1)3.5091.417

This data is for a closely related derivative and is presented as a model for the potential interactions in this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl pyrrolidino-methylenecyanoacetate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions. For example:

  • Knoevenagel approach : React ethyl cyanoacetate with pyrrolidine-substituted aldehydes in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions. Maintain temperatures between 60–80°C and monitor pH to avoid side reactions .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene) enhance selectivity and yield in cross-coupling reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Yield Optimization Table :

MethodCatalyst/BaseTemperature (°C)Yield (%)
Knoevenagel CondensationSodium ethoxide7078–85
Cross-CouplingPd(OAc)₂ + dppf7082–88

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT calculations) to confirm the cyano and pyrrolidine moieties. For example, the cyano group typically shows a sharp singlet at ~110–120 ppm in ¹³C NMR .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) to separate impurities. Monitor for m/z values corresponding to the molecular ion [M+H]⁺ .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C). Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) using UV-Vis spectroscopy. The ester group is prone to hydrolysis at pH > 8, requiring anhydrous storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Case Study : If ¹H NMR shows unexpected splitting patterns, use 2D NMR (e.g., COSY, HSQC) to differentiate between diastereomers or tautomeric forms. For example, enol-keto tautomerism in cyanoacetate derivatives can cause spectral ambiguities .
  • Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra to validate assignments .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with nucleophiles (e.g., amines). The electron-withdrawing cyano group enhances α-carbon electrophilicity, accelerating nucleophilic attack .
  • Isotopic Labeling : Introduce deuterium at the methylene position to track regioselectivity via ²H NMR .

Q. How can computational modeling guide the design of this compound-based pharmacophores?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Optimize substituents on the pyrrolidine ring to enhance binding affinity .
  • ADMET Prediction : Use SwissADME to predict bioavailability and toxicity. The ester group may require prodrug modifications for in vivo stability .

Q. What strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Microcosm Studies : Expose soil/water samples to the compound and measure biodegradation via LC-MS. Monitor for persistent metabolites .
  • QSAR Modeling : Predict bioaccumulation potential using logP values and molecular weight. A logP >3 suggests high lipid affinity, necessitating further ecotoxicological assays .

Data Presentation Guidelines

Q. Example Table: Comparative Reactivity of Derivatives

DerivativeReaction Rate (s⁻¹)logPBioactivity (IC₅₀, μM)
Ethyl-pyrrolidino-...0.452.812.3 (Kinase A)
Methyl-pyrrolidino-..0.382.118.9 (Kinase A)

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